Product packaging for Benzo(a)perylene(Cat. No.:CAS No. 191-85-5)

Benzo(a)perylene

Cat. No.: B089781
CAS No.: 191-85-5
M. Wt: 302.4 g/mol
InChI Key: JDPBLCQVGZLACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo(a)perylene (CAS 191-85-5), with the molecular formula C 24 H 14 and an average mass of 302.4 g/mol, is a solid polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and toxicological research . PAHs are a group of over 100 organic compounds, typically formed as complex mixtures from the incomplete combustion of organic materials like fossil fuels and wood . While this compound itself has limited documented uses aside from research applications, it is representative of the types of PAHs found in commercial products such as coal tar, asphalt, and creosote . Researchers utilize this compound as a model to investigate the behavior, fate, and effects of persistent organic pollutants in the environment. Its strong adsorption to organic matter and very low solubility make it a valuable subject for studying long-term environmental contamination and bioavailability . The study of individual PAHs like this compound provides a crucial foundation for understanding the broader mechanisms of more potent carcinogenic PAHs. For instance, research on the highly carcinogenic Benzo[a]pyrene (BaP), a well-known PAH, reveals that such compounds can induce oxidative stress by generating reactive oxygen species (ROS) and reducing antioxidant enzyme activity . Furthermore, PAHs like BaP can exert toxicological effects by activating the aryl hydrocarbon receptor (AhR) pathway, which subsequently regulates genes involved in metabolism and inflammation . By using high-purity this compound, scientists can contribute to vital risk assessments and the development of monitoring guidelines for PAH contamination in various matrices. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14 B089781 Benzo(a)perylene CAS No. 191-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191-85-5

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

IUPAC Name

hexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18(24),19,21-dodecaene

InChI

InChI=1S/C24H14/c1-2-10-18-16(6-1)14-17-9-5-12-20-19-11-3-7-15-8-4-13-21(22(15)19)24(18)23(17)20/h1-14H

InChI Key

JDPBLCQVGZLACA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6

Other CAS No.

191-85-5

Synonyms

BENZO(A)PERYLENE

Origin of Product

United States

Chemical and Physical Properties

Molecular Structure and Formula

Benzo(a)perylene (B79391) is a seven-ring polycyclic aromatic hydrocarbon. ontosight.ai Its chemical formula is C₂₄H₁₄. chemsrc.com The molecule consists of a perylene (B46583) core with a fused benzene (B151609) ring.

Isomeric Differentiation

It is important to distinguish this compound from its isomer, Benzo(e)pyrene. While both are PAHs, they exhibit different properties and toxicities. Another related but distinct compound is Benzo(a)pyrene, which has a different five-ring structure (C₂₀H₁₂) and is also a potent carcinogen. wikipedia.org

Table 1: Isomeric Differentiation

Compound Chemical Formula Number of Benzene Rings
This compound C₂₄H₁₄ 7
Benzo(e)pyrene C₂₀H₁₂ 5

Key Physical and Chemical Parameters

This compound is a yellow crystalline solid. ontosight.ai It is characterized by its low solubility in water but is soluble in organic solvents like benzene and chloroform. ontosight.ai It has a high melting point and boiling point, reflecting its large molecular structure.

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₂₄H₁₄ chemsrc.com
Molecular Weight 302.368 g/mol chemsrc.com
Appearance Yellow crystalline solid ontosight.ai
Melting Point 264-266 °C ontosight.ai
Boiling Point 552.3 °C at 760 mmHg chemsrc.com
Density 1.313 g/cm³ chemsrc.com
Water Solubility Very low tpsgc-pwgsc.gc.ca

| LogP | 6.89040 chemsrc.com |

Environmental Distribution and Transport Dynamics of Benzo a Perylene

Occurrence and Prevalence in Environmental Compartments

Benzo(a)perylene (B79391) is widespread in the environment, found in the air, water, and soil. nih.gov Its distribution is largely a result of emissions from anthropogenic activities.

Atmospheric Distribution and Deposition

This compound is released into the atmosphere from sources such as industrial processes, vehicle exhaust, and the burning of wood and coal. dergipark.org.trpjoes.com In the atmosphere, due to its low volatility, approximately 90% of this compound is associated with particulate matter, particularly fine particles (PM2.5), while up to 10% may exist in the gas phase. mdpi.com This association with particles allows for long-range atmospheric transport. mdpi.comcopernicus.org

Atmospheric deposition, through both dry and wet processes, is a primary pathway for this compound to enter terrestrial and aquatic ecosystems. environment-agency.gov.uk Dry deposition involves the settling of particulate matter, while wet deposition occurs through rain and snow. mdpi.com Studies have shown seasonal variations in atmospheric concentrations and deposition, with higher levels often observed in winter due to increased emissions from heating and specific meteorological conditions that limit pollutant dispersion. aaqr.orgnih.govmdpi.com For instance, in a coastal urban region of Poland, peak this compound concentrations were observed in December, linked to local industrial and residential emissions. aaqr.org

Table 1: Atmospheric Concentration and Deposition of this compound in Various Locations

LocationConcentration (ng/m³)Deposition Flux (ng/m²/day)Season/YearSource
Coastal Urban, PolandUp to 6.65Up to 5561 (PM10)Winter 2019 aaqr.org
Czech Republic (Rural)0.4 (annual avg)-- mdpi.com
Czech Republic (Industrial)7.7 (annual avg)-- mdpi.com
European High-Altitude-0.02-0.28 (µg/m²/d)- copernicus.org
Kyoto, JapanHigher in cold seasons-2001-2021 mdpi.com
Upper Silesia, Poland5.2 - 531.4 (annual avg)-1980-2005 pjoes.com

Aquatic System Presence (Surface Water, Sediments)

This compound enters aquatic systems through atmospheric deposition, surface runoff from urban and industrial areas, and wastewater discharges. environment-agency.gov.uk Due to its low water solubility and high hydrophobicity, this compound strongly adsorbs to suspended particles and sediments in water bodies. environment-agency.gov.ukepa.gov This leads to its accumulation in bottom sediments, which act as a significant environmental sink. environment-agency.gov.uk

Concentrations of this compound in surface waters can vary widely. For example, monitoring in the UK found mean concentrations in some freshwater sites ranging from 9.7 x 10⁻⁴ to 0.0073 µg/L. environment-agency.gov.uk In Chinese lakes, levels from 0.07 to 2.26 ng/L have been reported. nih.gov Sediments generally show much higher concentrations. For instance, in major rivers in Taiwan, this compound levels in sediments ranged from 0.01 to 1.68 µg/kg dry weight. nih.gov

The persistence of this compound in aquatic environments is notable, with half-lives in sediment reported to be from 229 to over 1,400 days. environment-agency.gov.uk

Table 2: this compound Concentrations in Aquatic Systems

EnvironmentLocationConcentrationUnitSource
Surface WaterUK Freshwater Sites0.00097 - 0.0073µg/L environment-agency.gov.uk
Surface WaterChinese Lakes0.07 - 2.26ng/L nih.gov
River WaterIndia8.61ng/L nih.gov
SedimentsTaiwan Rivers0.01 - 1.68µg/kg dw nih.gov
SedimentsContinental Aquatic~35 (near-shore flux)ng/cm²/yr nih.gov

Soil and Terrestrial Environment Distribution

Soil is a primary reservoir for this compound in the terrestrial environment. nih.govresearchgate.net It accumulates in soil mainly through atmospheric deposition. environment-agency.gov.uk Once in the soil, this compound adsorbs strongly to soil particles, particularly organic matter, which limits its mobility and leaching to groundwater. environment-agency.gov.ukepa.gov However, it can persist in the soil for long periods. environment-agency.gov.uk

Concentrations of this compound in soil can vary significantly depending on proximity to emission sources. For example, studies in Poland have reported concentrations ranging from less than 0.0001 to 3.030 mg/kg, with higher levels found near industrial areas and roadways. nih.govpjoes.com In Cleveland, municipal soil was found to contain this compound in the range of 0.28 to 5.50 mg/kg. nih.gov

Environmental Transport and Partitioning Processes

The movement and distribution of this compound in the environment are governed by several physical and chemical processes.

Atmospheric Transport Phenomena (e.g., particle-bound transport)

As a high molecular weight PAH, this compound is predominantly associated with atmospheric particulate matter. environment-agency.gov.uk This particle-bound state facilitates its long-range transport across continents. mdpi.comcopernicus.orgcopernicus.org For example, modeling studies have demonstrated the transpacific transport of this compound from Asia to North America. copernicus.orgcopernicus.org The transport is influenced by wind patterns, with westerly winds playing a significant role in its eastward movement. copernicus.org The stability of this compound on particles increases its resistance to degradation during transport. environment-agency.gov.uk

Hydrological Transport and Sedimentation Dynamics

In aquatic environments, the transport of this compound is closely linked to the movement of suspended particles and sediments. epa.gov Its strong tendency to adsorb to these materials means that it is primarily transported with the particulate phase in rivers and other water bodies. epa.gov Surface runoff, especially from urban areas with impervious surfaces, is a significant mechanism for transporting this compound into waterways. environment-agency.gov.uk

Once in the water column, sedimentation processes lead to the deposition of particle-bound this compound into the bottom sediments, where it can be buried and persist for long periods. environment-agency.gov.uk The ultimate fate of this compound in aquatic systems is often accumulation in these sedimentary deposits. frontiersin.org

Soil Mobility and Groundwater Interaction

This compound's interaction with soil and its potential to reach groundwater is largely dictated by its physicochemical properties, specifically its low water solubility and high affinity for organic matter. This strong adsorption to soil particles significantly limits its mobility. tpsgc-pwgsc.gc.caepa.gov

Research indicates that this compound is virtually immobile in most hydrogeologic settings due to its strong sorption to geologic materials. epa.gov Vertical soil column experiments designed to simulate leaching by rainwater demonstrated the limited mobility of several polyaromatic hydrocarbons (PAHs), including benzo(ghi)perylene, which has similar characteristics to this compound. In these studies, the vast majority of the applied PAHs remained in the surface layer of the soil, with minimal translocation to lower depths. nih.gov A predictive model based on these experiments estimated that it would take over a decade to mobilize just 50% of benzo(e)pyrene and benzo(ghi)perylene from the surface soil layer, suggesting that the risk of these compounds contaminating groundwater aquifers is low. nih.gov

Once dissolved in soil water, this compound can potentially migrate towards the groundwater table. tpsgc-pwgsc.gc.ca However, its very low solubility means this process is extremely slow. tpsgc-pwgsc.gc.cacrccare.com The presence of other substances can influence this dynamic. For instance, the coexistence of microplastics in agricultural soils has been shown to potentially increase the mobility of benzo(a)pyrene (BaP), a compound structurally similar to this compound. mdpi.com Microplastics, with their large and hydrophobic surfaces, can adsorb BaP, acting as carriers that may facilitate its movement through the soil and increase the possibility of it entering groundwater. mdpi.com

While direct leaching into groundwater is limited, contaminated soil can act as a long-term source of this compound. Over extended periods, the adsorbed compound can be slowly released in either gaseous or dissolved forms, creating small plumes. tpsgc-pwgsc.gc.ca Even after the primary source of contamination is removed, the adsorbed this compound can take a very long time to dissipate from the soil. tpsgc-pwgsc.gc.ca

Multimedia Environmental Fate Modeling

Multimedia environmental fate models are crucial tools for understanding the distribution and long-term behavior of this compound in the environment. These models simulate the partitioning of the chemical among various environmental compartments, including air, water, soil, and sediment, providing insights into its transport, transformation, and ultimate sinks. maxwellsci.comnih.gov

Several studies have utilized models like the Equilibrium Criterion (EQC) model and spatially explicit models such as SESAMe v3.0 and the Berkeley-Trent (BETR) model to assess the environmental fate of benzo(a)pyrene, a well-studied proxy for other high molecular weight PAHs like this compound. maxwellsci.comfigshare.comresearchgate.net

Key findings from these modeling studies include:

Soil as the Primary Sink: Models consistently predict that soil is the primary environmental sink for benzo(a)pyrene. acs.org One study using the SESAMe v3.0 model for China estimated that at a steady state, 99% of benzo(a)pyrene resides in the soil. acs.org

Atmospheric Transport: The atmosphere plays a critical role in the distribution of this compound. aaqr.org It is emitted into the atmosphere, often attached to fine particulate matter, and can be transported over medium and long ranges before being deposited onto soil and water surfaces. acs.orgmdpi.com

Inter-media Transport: The dominant pathway for this compound entering terrestrial and aquatic systems is through atmospheric deposition. nih.gov Models show that the flow from air to soil and vegetation are major inter-media transport processes. nih.gov

Model Validation: The predictions of these multimedia fate models have been validated by comparing them with environmental monitoring data, showing good agreement between predicted and observed concentrations in various environmental media. nih.govfigshare.com

These models are not only descriptive but can also be used for predictive assessments. For example, the SESAMe v3.0 model was used to evaluate future emission reduction scenarios in China, providing insights for decision-making on source reduction strategies. figshare.com

Factors Influencing Environmental Distribution

Anthropogenic Influences on Spatial Distribution

The spatial distribution of this compound in the environment is overwhelmingly influenced by human activities. As a product of incomplete combustion, its presence is strongly linked to industrial and urban centers. tpsgc-pwgsc.gc.caaaqr.org

Major anthropogenic sources that dictate the spatial patterns of this compound include:

Industrial Activities: Aluminum smelters, coke ovens, and iron/steel manufacturing plants are significant point sources. tpsgc-pwgsc.gc.caaaqr.orgtandfonline.com Studies around a coke oven plant, for instance, showed a dramatic decrease in PAH concentrations after its closure, confirming its substantial impact on the local environment. tandfonline.com

Fossil Fuel Combustion: The burning of fossil fuels for energy production and in vehicle engines is a widespread source. tpsgc-pwgsc.gc.caaaqr.org Consequently, urban areas with high traffic density often exhibit elevated concentrations. mdpi.com

Domestic Heating: The combustion of wood and coal for domestic heating is a major contributor, particularly in residential areas. tpsgc-pwgsc.gc.caenvironment-agency.gov.uk An increase in the use of wood as a domestic fuel has been linked to a recent rise in PAH emissions in the UK. environment-agency.gov.uk

Waste Disposal: Hazardous waste disposal sites can also be significant local sources of this compound. tpsgc-pwgsc.gc.ca

The proximity to these sources leads to the formation of local anomalies or "hotspots" of high this compound concentrations in soil and road dust. mdpi.com For example, a study in several Crimean cities found that the spatial distribution of benzo(a)pyrene in soils directly corresponded to land use zones, with higher levels in industrial and high-traffic areas. mdpi.com Similarly, in China, the highest concentrations are found in industrialized and densely populated regions. acs.org The transport of PAHs via rivers and atmospheric deposition from these source regions also influences their distribution in more remote areas like the Barents and Kara Seas. geologi.no

Temporal and Regional Variations in Environmental Concentrations

The concentration of this compound in the environment exhibits significant temporal and regional variations, driven by a combination of emission patterns, meteorological conditions, and geographic characteristics.

Temporal Variations:

Seasonal Fluctuations: A distinct seasonal pattern is often observed, with higher concentrations typically found in winter and lower concentrations in summer. copernicus.org This is attributed to increased emissions from domestic heating during colder months and meteorological factors like lower temperatures that enhance the accumulation of PAHs in terrestrial ecosystems through cold deposition. researchgate.netcopernicus.org

Long-Term Trends: Long-term trends are closely tied to changes in industrial activity and fuel usage. For instance, in the UK, emissions of several PAHs, including benzo(a)pyrene, declined in the 1990s due to a decrease in domestic coal use but have since increased with the rising popularity of wood-burning stoves. environment-agency.gov.uk Conversely, in the Bohai Sea region of China, a study from 2014 to 2019 showed a slow downward trend in PAH concentrations, reflecting the impact of pollution control policies. copernicus.org A study around a coke oven plant showed a dramatic decrease of over 90% in benzo(a)pyrene equivalent concentrations in the residential area after the plant's closure. tandfonline.com

Regional Variations:

Urban vs. Rural: There is a stark contrast between urban and rural areas, with urban environments consistently showing higher concentrations due to the density of anthropogenic sources. aaqr.orgenvironment-agency.gov.uk

Geographic and Climatic Influences: Climate plays a significant role in the transport and deposition of this compound. A modeling study for China showed that wind speed affects advective rates, with higher winds leading to lower atmospheric concentrations. researchgate.net Precipitation can enhance the transport from air to soil and from soil to freshwater. researchgate.net The distribution is also influenced by large-scale geography; for example, the highest concentrations in China are found in the east and the lowest on the remote Qinghai–Tibet plateau. acs.org In a tropical urban environment in Malaysia, the highest PAH concentrations were observed during the southwest monsoon season. bohrium.com

The following table illustrates the regional variations in benzo(a)pyrene concentrations found in various studies.

LocationMediumConcentration RangeNotes
Alushta, Yalta, Sebastopol (Crimea)Urban Soils0.5 to 322 ng/gConcentrations vary significantly with land use. mdpi.com
Alushta, Yalta, Sebastopol (Crimea)PM10 particles in Soil0.5 to 510 ng/gFine particles show higher variability and anomalies. mdpi.com
Gdynia, Poland (Coastal Urban)Atmospheric Particulate MatterMean concentrations higher than some rural Asian sites.Highlights the impact of local/regional emission sources. aaqr.org
Bohai Sea Region, ChinaAtmosphereAnnual average decrease of 17.5% over 5 years (2014-2019).Demonstrates the effect of pollution control measures. copernicus.org
Genoa, Italy (near coke oven)Ambient Air (residential area)13.2 ng/m³ (pre-closure) to 0.2 ng/m³ (post-closure)Shows a 97.6% decrease after the industrial source was removed. tandfonline.com

Degradation and Transformation Mechanisms of Benzo a Perylene

Abiotic Degradation Pathways

Abiotic degradation of benzo(a)perylene (B79391) is a significant factor in its environmental fate. These pathways are primarily driven by light and chemical oxidants.

Photochemical Degradation

Photochemical degradation involves the transformation of this compound through the absorption of light energy. This can occur through several mechanisms, including direct photolysis, photosensitized reactions, and oxidative phototransformations.

Direct photolysis occurs when this compound directly absorbs ultraviolet (UV) radiation, leading to its decomposition. researchgate.netresearchgate.net The efficiency of this process is dependent on the overlap between the compound's absorption spectrum and the spectrum of the incident light. researchgate.net For instance, the absorption wavelengths for PAHs like this compound range from 210 nm to 386 nm. researchgate.net Studies have shown that direct photolysis can lead to the degradation of PAHs in various environmental matrices, including drinking water sources. researchgate.net

Photosensitized reactions, on the other hand, involve other molecules, known as photosensitizers, that absorb light and then transfer that energy to this compound, initiating its degradation. researchgate.net Natural compounds like porphyrins can act as photosensitizers, generating reactive oxygen species that in turn degrade this compound. researchgate.net The degradation rate of this compound has been shown to be positively correlated with the concentration of singlet oxygen generated by porphyrin photocatalysis. nih.gov

The photodegradation of PAHs can often be described by first-order kinetics, where the rate of degradation is proportional to the concentration of the PAH. nih.gov However, the presence of other substances, such as particulate matter, can influence these reactions. nih.gov

Oxidative phototransformations are a critical pathway for the degradation of this compound, often initiated by highly reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). researchgate.netnih.gov These reactive oxygen species (ROS) can be generated through various photochemical processes in the environment. uj.edu.pl

Hydroxyl radicals are potent oxidants that can attack the this compound molecule. Theoretical studies using density functional theory (DFT) have indicated that the C6 position of this compound is a favorable site for •OH attack. nih.gov The reaction with •OH can lead to the formation of various degradation products, including quinones. researchgate.netnih.gov

Singlet oxygen, another key oxidant, plays a significant role in the photosensitized degradation of this compound. researchgate.netnih.goveuropa.eu Porphyrins, for example, are effective photosensitizers for generating ¹O₂. nih.gov The degradation of this compound is directly linked to the concentration of ¹O₂, with higher concentrations leading to faster transformation. nih.gov The primary degradation products resulting from singlet oxygen-mediated oxidation are this compound-quinones, such as BaP-1,6-dione, BaP-3,6-dione, and BaP-6,12-dione. researchgate.netnih.gov

The interplay between •OH and ¹O₂ in the degradation of this compound is complex. At low initial concentrations of •OH, ¹O₂ can be the primary driver of degradation. nih.gov The proposed mechanism involves the initial formation of an endoperoxide, followed by a series of reactions leading to the final quinone products. nih.gov

The photodegradation of this compound is significantly influenced by the surfaces on which it is adsorbed, such as atmospheric particulate matter (PM). mdpi.comacs.org The nature of the particulate matter can either enhance or inhibit the degradation process.

Studies have shown that benzo(a)pyrene, a related PAH, degrades relatively quickly when deposited on an inert surface. acs.org However, when mixed with soil, the degradation rate slows down. acs.org The presence of co-existing components in PM, such as salts, can act as a rate-determining factor in the UV-induced degradation of PAHs. mdpi.com Removing these salts has been shown to remarkably improve degradation rates. mdpi.com

The type of particulate matter also plays a role. For instance, photocatalytic materials like titanium dioxide (TiO₂) can significantly accelerate the photodegradation of PAHs. mdpi.comresearchgate.net The half-life of benzo(a)pyrene on TiO₂-coated filters under UV irradiation was found to be as low as 3 hours. mdpi.comresearchgate.net In contrast, on non-coated quartz filters, the degradation was much slower. mdpi.com

The physical properties of the surface, such as the depth of the soil layer, can also affect photodegradation. Light penetration is limited in soil, and an increase in the depth of the soil layer can considerably decrease the rate of photodegradation due to the shielding of light by soil particles. acs.org

Table 1: Half-lives of PAHs in Diesel Particulate Matter (DPM) under different conditions Data from a study using a 900-W light source (170 mW/cm²)

CompoundConditionRate Constant (s⁻¹)Half-life (h)
Benzo[a]pyrene (B130552)DPM on inert surface1.8 x 10⁻⁴1.1
Benzo[a]pyreneDPM/soil mixture6.4 x 10⁻⁵3.0

This table is for illustrative purposes and is based on findings for Benzo[a]pyrene, a related PAH, to demonstrate the effect of the environmental surface on photodegradation rates. acs.org

The photochemistry of PAHs, including this compound, in low-temperature environments like cosmic ice analogs is a field of active research with implications for astrochemistry. aanda.orgaanda.orgnih.govacs.orgnasa.gov In these icy matrices, PAHs can undergo significant transformations when exposed to vacuum ultraviolet (VUV) radiation. aanda.orgaanda.org

Experimental studies have shown that when trapped in water ice, PAHs like benzo[ghi]perylene (B138134) can be readily ionized upon VUV photolysis. aanda.orgaanda.org This photoionization can trigger a charge-induced solid-state chemistry where PAH cations play a central role. aanda.org

The photolysis of benzo[ghi]perylene in water ice has been found to produce various photoproducts. nasa.gov These include the addition of oxygen atoms, potentially forming ketones or hydroxyl side groups, and the addition of hydrogen atoms. nasa.gov In some cases, evidence suggests the formation of a bridging ether across the "bay region" of the molecule. nasa.gov

These studies provide valuable data on the reaction rates and pathways of PAH photochemistry in interstellar ice analogs, helping to model the chemical evolution of these molecules in space. aanda.orgaanda.org

Table 2: Photoproducts of Benzo[ghi]perylene in Photolyzed Water Ice Based on mass spectrometry data

Mass-to-charge ratio (amu)Interpretation
278Addition of two H atoms
290Addition of one O atom with loss of two H atoms (possible ether bridge)
316Addition of one O atom
332Addition of two O atoms
348Addition of three O atoms

This table is based on findings for Benzo[ghi]perylene, a structurally related PAH, to illustrate the types of photoproducts formed in cosmic ice analogs. nasa.gov

Chemical Oxidation Processes

Beyond photochemical reactions, this compound can also be degraded through chemical oxidation processes in various environmental compartments. nih.govtandfonline.comresearchgate.net These processes often involve strong oxidizing agents and can be effective in breaking down this persistent pollutant.

One significant chemical oxidation method is the use of advanced oxidation processes (AOPs). tandfonline.comresearchgate.net AOPs generate highly reactive species, such as hydroxyl radicals, which can effectively degrade PAHs. researchgate.net For example, ozonation has been shown to be an effective method for the destruction of PAHs, including benzo(a)pyrene, particularly in neutral media. tandfonline.com The degradation of benzo(a)pyrene can be initiated by ozone-mediated ring-opening, followed by fragmentation by both ozone and hydroxyl radicals. researchgate.net

Other chemical oxidants, such as potassium permanganate (B83412) (PP) and iron-activated sodium persulfate (PS), have also been studied for their ability to degrade benzo(a)pyrene in soil. nih.gov In one study, a 20 mmol L⁻¹ PS treatment resulted in a 98.7% degradation of benzo(a)pyrene, while a 10 mmol L⁻¹ PP treatment achieved an 84.2% degradation. nih.gov

The mechanism of chemical oxidation can involve the formation of various intermediates. For instance, the oxidation of benzo[a]pyrene can lead to the formation of quinones. nih.gov Furthermore, the enzymatic oxidation of benzo[a]pyrene metabolites can generate reactive oxygen species, contributing to further degradation. nih.gov

It is important to note that chemical oxidation can be used as a pretreatment to enhance subsequent microbial degradation of benzo(a)pyrene. nih.gov Moderate pre-oxidation can increase the bioavailability and biodegradability of the compound and its intermediates. nih.govresearchgate.net

Biotic Degradation (Biodegradation) Pathways

The biodegradation of this compound is a key process in its environmental fate. This process is primarily carried out by a diverse range of microorganisms that utilize the compound as a source of carbon and energy or co-metabolize it in the presence of other substrates.

Microbial Degradation by Bacterial Species

A variety of bacterial species have been identified with the ability to degrade this compound under different environmental conditions. These bacteria employ specific enzymatic machinery to break down the complex ring structure of this PAH.

Under aerobic conditions, the initial step in the bacterial degradation of this compound is the introduction of oxygen atoms into the aromatic ring structure. This is typically catalyzed by dioxygenase enzymes. nih.gov Several bacterial strains capable of aerobically degrading this compound have been isolated from various environments, including petroleum-contaminated sludge, soil, and human skin. bioline.org.broup.commdpi.com

Some notable aerobic bacterial strains include:

Pseudomonas aeruginosa PSA5: Isolated from petroleum sludge, this strain demonstrated the ability to degrade 88% of 50 ppm this compound within 25 days of incubation. bioline.org.br

Rhodococcus sp. NJ2: Also isolated from petroleum sludge, this strain degraded 47% of 50 ppm this compound in the same timeframe. bioline.org.br

Staphylococcus haemoliticus 10SBZ1A: A halophilic bacterium isolated from oil-contaminated soils, it can utilize this compound as a sole carbon source and degrade it at a rate of 0.8 μmol l-1 per day under optimal conditions. nih.gov

Pannonibacter sp. JPA3: Isolated from the production water of an oil well, this strain removed 80% of this compound at an initial concentration of 100 mg L−1 after 35 days. nih.gov

Micrococci: Predominant among 21 this compound-degrading microorganisms isolated from human skin, these bacteria were able to use the compound as a sole source of carbon and energy. oup.comnih.gov

Arthrobacter oxydans B4: Isolated from a PAH-contaminated site, this strain showed efficient degradation of this compound at temperatures between 20 to 37 °C with the addition of organic nutrients. researchgate.net

Table 1: Aerobic Bacterial Strains Involved in this compound Degradation

While less common than aerobic degradation, the breakdown of this compound can also occur in the absence of oxygen. Under anaerobic conditions, other electron acceptors such as nitrate (B79036) are utilized by bacteria to facilitate the degradation process. scialert.net

Key anaerobic bacterial strains include:

Cellulosimicrobium cellulans CWS2: This novel strain, isolated from PAH-contaminated soil, can use this compound as its sole source of carbon and energy under nitrate-reducing conditions. It achieved a 78.8% removal rate of an initial 10 mg/L this compound concentration in 13 days. nih.govelsevier.es

Pseudomonas sp. JP1: This facultative anaerobe, isolated from PAH-contaminated sediments, can degrade various PAHs with 3-5 rings, including this compound, under nitrate-reducing conditions. It degraded 40% of 10 mg/L this compound in 40 days. nih.govmdpi.com

Microbacterium sp.: This strain has also been reported to degrade this compound under nitrate-reducing conditions. researchgate.net

Table 2: Anaerobic Bacterial Strains Involved in this compound Degradation

The initial and rate-limiting step in the aerobic bacterial degradation of PAHs is the enzymatic oxidation of the aromatic ring. nih.gov This is primarily carried out by a class of enzymes known as ring-hydroxylating dioxygenases (RHDs). nih.govresearchgate.net These multicomponent enzyme systems introduce two hydroxyl groups onto the this compound molecule, leading to the formation of a cis-dihydrodiol. nih.govgavinpublishers.com This initial attack destabilizes the aromatic structure, making it susceptible to further enzymatic reactions and eventual ring cleavage. gavinpublishers.com

In addition to dioxygenases, other enzymes such as monooxygenases are also involved in the degradation process. oup.comnih.gov For example, in bacterial isolates from human skin, a putative DszA/NtaA-like monooxygenase and a NifH-like reductase were implicated in this compound metabolism. oup.comnih.gov Furthermore, enzymes like catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are involved in the subsequent cleavage of the aromatic ring, a key step in the mineralization of the compound. bioline.org.br

The degradation of this compound by bacteria proceeds through a series of intermediate compounds. The identification of these metabolites provides valuable insights into the degradation pathways.

Commonly identified intermediates in aerobic degradation include:

Dihydroxy-benzo(a)pyrene and Dihydrodiol-benzo(a)pyrene: These are early products resulting from the action of dioxygenases. mdpi.com

4-Formylchrysene-5-carboxylic acid: This intermediate suggests ring cleavage at the C4 and C5 positions of the this compound molecule. mdpi.com

Pyrene (B120774) and its derivatives: this compound can be degraded via pyrene intermediates. nih.gov

Phthalic derivatives and aliphatic compounds: These represent further breakdown products as the aromatic rings are opened. acs.org

Salicylic (B10762653) acid and Oxalic acid: These are later-stage intermediates indicating the degradation pathway is proceeding towards mineralization. nih.gov

Under anaerobic conditions, the identified intermediates can differ. For instance, in the degradation by Cellulosimicrobium cellulans CWS2, intermediates such as pyrene, phenanthrene (B1679779), and 1-methylphenanthrene (B47540) have been detected. elsevier.es The degradation by Microbacterium sp. was found to produce 4,5-dihydrobenzo(a)pyrene and 7,8,9,10-tetrahydrobenzo(a)pyrene. elsevier.es

Fungal Degradation Mechanisms and Isolated Strains

Fungi, particularly white-rot and non-ligninolytic fungi, are also significant contributors to the biodegradation of this compound. frontiersin.org They often employ extracellular enzymes to break down this complex PAH. frontiersin.org

Several fungal strains have demonstrated the ability to degrade this compound:

Stropharia coronilla: This litter-decomposing basidiomycete can metabolize and mineralize benzo(a)pyrene, a process stimulated by the presence of manganese(II) ions. nih.gov

Armillaria sp. F022: A white-rot fungus that can utilize this compound as a carbon and energy source. psu.edu

Trichoderma viride, Fusarium solani, and Fusarium oxysporum: These mitosporic fungi, isolated from polluted soils, have shown varying abilities to degrade this compound. researchgate.net Trichoderma viride was the most efficient among the three. researchgate.net

Phlebia acerina S-LWZ20190614-6: This white-rot fungus demonstrated a high degradation rate of 57.7% after 32 days of incubation. nih.gov

Yeast Consortia: Various yeast species, including Debaryomyces hansenii, Hanseniaspora opuntiae, and Rhodotorula sp., have been used in consortia to degrade this compound. mdpi.comnih.gov

Fungal degradation of this compound often involves extracellular ligninolytic enzymes such as manganese peroxidase (MnP) and laccase. nih.govnih.gov For example, MnP from Stropharia coronilla was found to efficiently oxidize this compound, with benzo[a]pyrene-1,6-quinone identified as a transient metabolite. nih.gov In some fungi, like Armillaria sp. F022, laccase appears to be the primary enzyme involved. psu.edu Non-ligninolytic fungi, on the other hand, typically utilize intracellular enzymes like cytochrome P450 monooxygenases to initiate the degradation process. frontiersin.orgmdpi.com

Table 3: Fungal Strains and Consortia Involved in this compound Degradation

Factors Influencing Biodegradation Efficiency

The efficiency of this compound biodegradation is not constant; it is significantly modulated by various environmental and biological factors. Understanding these factors is crucial for developing effective bioremediation strategies.

Environmental Parameters (e.g., pH, Temperature, Aeration)

Physicochemical conditions of the contaminated environment play a pivotal role in the metabolic activity of microorganisms and, consequently, in the degradation of this compound. researchgate.net

pH: The pH level of the soil or water matrix can significantly impact microbial growth and enzymatic activity. For instance, the bacterial strain Cellulosimicrobium cellulans CWS2 demonstrated higher degradation efficiency for this compound under neutral to mildly alkaline conditions, with optimal performance observed at a pH range of 7 to 10. elsevier.es In one study, the removal rate of this compound was 58.7% at pH 10 after 10 days, compared to 50.0% at a lower pH. elsevier.es Conversely, significant deviations from neutral pH can inhibit microbial degradation. unive.it

Temperature: Temperature affects both the metabolic rates of microorganisms and the physical properties of this compound, such as its solubility. A study on Cellulosimicrobium cellulans CWS2 found that the degradation of this compound was faster at 30°C and 35°C compared to 20°C and 25°C. elsevier.es After 12 days, the degradation rate at 35°C was 18.0% higher than at 30°C. elsevier.es Similarly, a consortium of Bradyrhizobium japonicum, Micrococcus luteus, and Bacillus cereus showed optimal growth and degradation at 37°C. nih.gov

Aeration: The availability of oxygen is a critical factor, particularly for aerobic degradation pathways, which are generally more effective for PAHs. mdpi.com Increased aeration can enhance the growth of degrading fungi and bacteria, leading to more efficient this compound removal. oup.compsu.edu Shaking conditions in laboratory settings, which increase oxygen availability, have been shown to improve the solubility of PAHs in the aqueous phase, making them more accessible to microorganisms. psu.edu

Table 1: Influence of Environmental Parameters on this compound Biodegradation

Parameter Optimal Range/Condition Organism/Consortium Observed Effect Reference
pH 7-10 Cellulosimicrobium cellulans CWS2 Higher degradation rates in neutral to mildly alkaline conditions. elsevier.es
Temperature 30-35°C Cellulosimicrobium cellulans CWS2 Faster degradation at higher temperatures. elsevier.es
Temperature 37°C Bradyrhizobium japonicum, Micrococcus luteus, Bacillus cereus consortium Optimal growth and degradation. nih.gov
Aeration Increased shaking speed (60 to 180 rpm) Fusarium sp. E033 2.3-2.9 times increase in specific degradation rate. psu.edu
Co-substrate Utilization and Nutritional Requirements

The presence of other organic compounds and essential nutrients can significantly influence the biodegradation of this compound.

Many microorganisms are unable to utilize this compound as a sole source of carbon and energy. Instead, they degrade it through a process called co-metabolism, where the degradation of a more readily available substrate (co-substrate) provides the necessary energy and enzymes for the breakdown of the complex PAH. biorxiv.org Common co-substrates that have been shown to enhance this compound degradation include other PAHs like phenanthrene and pyrene, as well as simpler organic compounds like glucose and salicylic acid. biorxiv.orgmdpi.com For example, the degradation of this compound by Microbacterium sp. M. CSW3 was augmented in the presence of pyrene and phenanthrene. mdpi.com However, the presence of some easily metabolizable substrates like glucose can sometimes inhibit the degradation of this compound, a phenomenon known as metabolic inhibition. mdpi.com

The availability of essential nutrients such as nitrogen and phosphorus is also crucial for microbial growth and activity. Biostimulation, which involves the addition of these nutrients to a contaminated site, can enhance the activity of the indigenous microbial population, thereby promoting the degradation of pollutants. nih.gov The addition of mineral nutrients to soil has been shown to improve the degradation of this compound. mdpi.com

Table 2: Effect of Co-substrates on this compound Biodegradation

Co-substrate Degrading Organism/Consortium Effect Reference
Phenanthrene, Pyrene Microbacterium sp. M. CSW3 Augmented degradation mdpi.com
Glucose Cellulosimicrobium cellulans CWS2 Enhanced degradation with appropriate addition elsevier.es
Glucose Fusarium sp. E033 Adverse effect on degradation when increased from 5 to 50mM oup.comresearchgate.net
Glucose, Lactose Microbacterium sp. M. CSW3 Inhibited degradation mdpi.com
Crude Oil Soil microorganism consortium 95% degradation of 14C-BaP after 150 days mdpi.com
Role of Biosurfactants and Nanoparticles in Enhanced Degradation

The low water solubility and high hydrophobicity of this compound limit its bioavailability to microorganisms, which is a major obstacle to its bioremediation. oup.commdpi.com Biosurfactants and nanoparticles are two innovative approaches to overcome this limitation.

Biosurfactants: These are surface-active compounds produced by microorganisms that can increase the solubility and dispersion of hydrophobic compounds like this compound in the aqueous phase. mdpi.com This enhanced bioavailability makes the pollutant more accessible to degrading microbes. researchgate.netnih.gov The addition of a rhamnolipid biosurfactant has been shown to enhance the biodegradation of pyrene, and similar principles apply to other high-molecular-weight PAHs. cjees.ro For instance, a biosurfactant produced by Bacillus subtilis enhanced the degradation of a mix of PAHs including this compound. nih.gov

Nanoparticles: Nanomaterials, such as zinc oxide (ZnO) and iron nanoparticles, can also enhance the biodegradation of PAHs. researchgate.netnih.gov They can act as catalysts or increase the adsorption of both the pollutant and the microbial cells on their surface, thereby facilitating the degradation process. researchgate.netnih.gov A study using a yeast consortium demonstrated that the addition of ZnO nanoparticles improved the degradation of Benzo[ghi]perylene. hep.com.cn Another study showed that iron nanoparticles, in combination with a biosurfactant, led to an 85% degradation efficiency of a PAH mixture that included this compound. nih.gov

Table 3: Enhancement of this compound Degradation by Biosurfactants and Nanoparticles

Enhancing Agent Degrading Organism/Consortium Effect Reference
Biosurfactant (from Bacillus subtilis A1) & Iron Nanoparticles Pseudomonas stutzeri NA3 and Acinetobacter baumannii MN3 85% degradation of mixed PAHs (including this compound) nih.gov
ZnO Nanoparticles and Biosurfactant Yeast consortium YC04 62% degradation of Benzo[ghi]perylene researchgate.nethep.com.cn
Biosurfactant Bacillus licheniformis Increased degradation of Benzo[ghi]perylene to 61.37% cjees.roresearchgate.net
Impact of Microbial Community Structure and Diversity

The degradation of complex pollutants like this compound is often more efficient when carried out by a diverse microbial community rather than a single microbial strain. mdpi.com Different microbial species may have complementary metabolic pathways, allowing for a more complete breakdown of the compound. nih.gov

The structure and diversity of the microbial community in a contaminated environment are influenced by the pollutants present. mdpi.com Long-term exposure to PAHs can lead to the adaptation of indigenous microorganisms, enhancing their degradation capabilities. mdpi.com For example, in marine environments, the initial degradation of alkanes by specialists like Alcanivorax can be followed by an increase in other bacteria, such as Alphaproteobacteria, which then degrade the more complex PAHs. oup.com The use of microbial consortia, which are mixtures of different microbial strains, has been shown to be more effective in degrading this compound than individual strains. nih.govmdpi.com For instance, a consortium of Bradyrhizobium japonicum, Micrococcus luteus, and Bacillus cereus degraded almost 60% of this compound in the first 15 days, a higher rate than any of the individual strains. nih.gov

Advanced Bioremediation Strategies

To improve the efficiency of this compound removal from the environment, advanced bioremediation strategies are being developed.

Bioaugmentation Approaches

Bioaugmentation is a bioremediation technique that involves the introduction of specific, highly efficient pollutant-degrading microorganisms or microbial consortia into a contaminated site. d-nb.info This approach is particularly useful when the indigenous microbial population lacks the necessary degradation capabilities or is present in insufficient numbers.

Biostimulation Techniques and Their Molecular Basis

Biostimulation, the process of adding nutrients or other compounds to stimulate the activity of indigenous microorganisms, is a promising strategy for enhancing the degradation of this compound (BaP). mdpi.com This technique aims to create favorable environmental conditions that accelerate microbial degradation processes. scielo.br

Various substances have been investigated as biostimulants. The addition of glycerol (B35011) as a co-substrate at a concentration of 0.63 mg kg⁻¹ of soil was found to be the most effective method for stimulating native microbiota, promoting a 50.4% removal of high-molecular-weight polycyclic aromatic hydrocarbons (HMW-PAHs), including BaP, within 60 days. scielo.br In another study, the use of sodium gluconate as a biostimulant for the bacterium Pantoea dispersa MSC14 significantly increased BaP degradation. mdpi.comnih.gov At a concentration of 4 g/L, sodium gluconate enabled the bacterium to degrade 54.85% of the initial BaP within just 16 hours, a substantial increase from the 24.41% degraded in 4 days without the stimulant. mdpi.comnih.gov Fermentation waste liquids, such as yeast (Yarrowia lipolytica) extracellular metabolites (YEMs) and Lactobacillus plantarum fermentation waste solution (LPS), have also been used to stimulate Bacillus subtilis MSC4, increasing BaP biodegradation by 52.8% and 63.4%, respectively. nih.gov

The molecular basis for these enhancements is multifaceted. Biostimulants can promote rapid microbial growth, increase biomass, and enhance the secretion of extracellular polymeric substances (EPS), which aids in biofilm formation. mdpi.comnih.gov Sodium gluconate, for example, was found to promote the intracellular transport of BaP in P. dispersa MSC14 and stimulate the secretion of biosurfactants. nih.gov These biosurfactants improve the emulsification and solubilization of BaP, increasing its bioavailability for microbial uptake. nih.gov

Transcriptomic analyses have provided deeper insights into the regulatory mechanisms. In P. dispersa MSC14 stimulated with sodium gluconate, there was an interplay between quorum sensing, chemotaxis, and flagellar systems. nih.gov Similarly, for B. subtilis MSC4, both YEMs and LPS stimulants upregulated pathways related to central carbon metabolism, which enhances cell proliferation and provides the necessary energy for the degradation process. nih.gov Furthermore, these stimulants were shown to upregulate the expression of specific enzymes; YEMs promoted the synthesis of various monooxygenases, while LPS induced the upregulation of genes encoding quercetin (B1663063) dioxygenase. nih.gov These enzymes are critical for the initial steps of BaP breakdown. nih.gov

The table below summarizes research findings on the impact of different biostimulants on BaP degradation.

MicroorganismBiostimulantConcentrationDegradation EnhancementReference
Native Soil MicrobiotaGlycerol0.63 mg/kg50.4% removal of HMW-PAHs in 60 days scielo.br
Pantoea dispersa MSC14Sodium Gluconate4 g/L54.85% degradation in 16 hours mdpi.comnih.gov
Bacillus subtilis MSC4YEMsNot Specified52.8% increase in biodegradation nih.gov
Bacillus subtilis MSC4LPSNot Specified63.4% increase in biodegradation nih.gov
Fungal ConsortiumBioaugmentationNot Specified46% reduction of BaP in 120 days frontiersin.org
Synthetic Biology Applications for Degradation Enhancement

Synthetic biology offers powerful tools to engineer microorganisms with enhanced capabilities for breaking down recalcitrant compounds like this compound. researchgate.net This field applies engineering principles to biology to redesign and construct new biological systems or optimize existing ones. researchgate.net

A key application of synthetic biology in bioremediation is the genetic engineering of microorganisms to overexpress crucial degradative enzymes. mdpi.com For instance, yeast strains can be genetically modified to have higher expression levels of cytochrome P450 (CYP) enzymes, which are instrumental in the initial oxidation of PAHs. mdpi.com The involvement of CYPs, along with lignin (B12514952) peroxidases and laccase enzymes, has been identified as fundamental for the degradation of BaP by fungi like Fusarium solani. frontiersin.org By engineering microbes to produce more of these enzymes, the rate of BaP degradation can be significantly increased. mdpi.com

Kinetic Modeling of this compound Degradation Processes

Kinetic modeling is essential for understanding the rates and mechanisms of this compound (BaP) degradation and for optimizing remediation processes. Several kinetic models have been applied to describe the disappearance of BaP under various conditions.

The degradation of PAHs such as BaP often follows first-order kinetics. nih.govhep.com.cnresearchgate.net In a study on the degradation of benzo[ghi]perylene by a yeast consortium, a first-order kinetic model was the best fit, with a degradation half-life of 4.218 days. researchgate.net Similarly, the degradation of BaP by a co-culture of Bacillus licheniformis and Pseudomonas aeruginosa supplemented with a biosurfactant was well-described by first-order rate kinetics, achieving 61.37% degradation. researchgate.net

However, for more complex systems like the Fenton advanced oxidation process, simple reaction kinetics are often inadequate. mdpi.com In such cases, more sophisticated models are required. A study on the removal of BaP and anthracene (B1667546) via the Fenton process found that the double exponential and the Behnajady-Modirshahla-Ghanbery (BMG) kinetic models provided the best fit to the experimental data, with higher correlation coefficients (>0.95) than traditional first-, second-, or third-order models. mdpi.com These models account for the complex, multi-stage nature of the oxidation process. mdpi.com

The degradation process is influenced by various factors, including temperature and the presence of other microorganisms. nih.gov For instance, the degradation rate of BaP in river water was observed to be higher than in distilled water, indicating the significant role of natural microflora. nih.gov A decrease in temperature from 20°C to 4°C was shown to slow down this process. nih.gov Atmospheric modeling also relies on kinetic schemes to predict the persistence and transport of BaP. The global atmospheric lifetime of BaP is estimated to be around 5 hours, with a total environmental residence time of approximately 20 days, though these values are highly sensitive to temperature and humidity, which affect reaction rates. copernicus.org

The table below presents various kinetic models applied to the degradation of this compound and related compounds.

CompoundDegradation ProcessBest Fit Kinetic ModelKey FindingsReference
Benzo[a]pyreneFenton OxidationDouble Exponential, BMGThese models show higher correlation (>0.95) than 1st or 2nd order models. mdpi.com
Benzo[a]pyreneMicrobial DegradationFirst-OrderDegradation rate depends on temperature and microbial adaptation. nih.gov
Benzo[ghi]peryleneYeast BiodegradationFirst-OrderHalf-life period of 4.218 days. hep.com.cnresearchgate.net
Benzo[ghi]peryleneBacterial BiodegradationFirst-OrderModel succinctly described experimental data (R² = 0.9878). researchgate.net

Analytical Methodologies for Benzo a Perylene Research

Chromatographic Techniques

Chromatography is a cornerstone of benzo(a)pyrene analysis, enabling its separation from other compounds in a sample. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific research question.

Gas Chromatography-Mass Spectrometry (GC/MS) for Environmental Samples

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and widely used method for the analysis of benzo(a)pyrene in environmental samples such as air, soil, and water. epa.govpsu.edu This technique offers high sensitivity and selectivity, which is crucial for identifying and quantifying trace levels of benzo(a)pyrene amidst a multitude of other organic compounds. epa.govnih.gov

In a typical GC/MS procedure, the sample undergoes an extraction and cleanup process to isolate the PAHs. epa.govpsu.edu For instance, the U.S. Environmental Protection Agency (EPA) Method TO-13A outlines a procedure for ambient air samples where PAHs are collected on a quartz filter and a sorbent cartridge, followed by Soxhlet extraction and silica (B1680970) gel column cleanup. epa.gov The concentrated extract is then injected into the gas chromatograph. The GC separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. epa.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. epa.govpsu.edu

The use of tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity and selectivity, particularly in complex matrices. researchgate.netuctm.edu This technique involves a second stage of mass analysis, which helps to reduce background noise and interference, leading to lower detection limits. psu.eduresearchgate.net For example, a study using an ion trap tandem mass spectrometer reported a limit of detection (LOD) for benzo(a)pyrene of 0.85 ng/mL using MS/MS, compared to 3.18 ng/mL with conventional electron ionization (EI) analysis. psu.edu

Table 1: GC/MS Method Parameters for Benzo(a)pyrene Analysis

ParameterDescriptionSource
ColumnTypically a fused silica capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness). epa.govnih.gov
Carrier GasHelium is commonly used. epa.govnih.gov
Injection ModeSplitless injection is often employed to maximize the transfer of the analyte to the column. nih.gov
Oven Temperature ProgramA programmed temperature ramp is used to achieve optimal separation of PAHs. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a high temperature (e.g., 290°C), and hold for a period. nih.gov
MS DetectionElectron ionization (EI) is the most common ionization technique. Detection can be done in full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. epa.govuctm.edunih.gov

High Performance Liquid Chromatography (HPLC) for Specific PAH Resolution

High-performance liquid chromatography (HPLC) is another principal technique for the analysis of benzo(a)pyrene and other PAHs. thermofisher.com It is particularly valuable for its ability to separate isomers that can be challenging to resolve by GC. restek.com HPLC is often the preferred method for its high specificity and sensitivity, especially when coupled with fluorescence or UV detectors. thermofisher.com

The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For PAH analysis, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water. restek.comnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of PAHs. nih.gov

Following separation, the detection of benzo(a)pyrene can be achieved using a UV detector or, more commonly, a fluorescence detector, which offers higher sensitivity and selectivity for fluorescent compounds like PAHs. thermofisher.comresearchgate.net By setting specific excitation and emission wavelengths, the fluorescence detector can selectively detect benzo(a)pyrene even in the presence of other co-eluting compounds. researchgate.netnih.gov

Table 2: HPLC Method Parameters for Benzo(a)pyrene Analysis

ParameterDescriptionSource
ColumnReversed-phase columns, such as C18, are standard for PAH analysis. Columns specifically designed for PAH analysis are also available. restek.comnih.gov
Mobile PhaseA gradient of acetonitrile and water is commonly used. nih.gov
Flow RateTypically around 1.0 to 1.5 mL/min. researchgate.netcanada.ca
DetectionFluorescence detection is highly sensitive and selective for benzo(a)pyrene. UV detection is also used. thermofisher.comnih.gov
Excitation/Emission Wavelengths (Fluorescence)Specific wavelengths are chosen to maximize the signal for benzo(a)pyrene while minimizing interference. For example, excitation at 267 nm and emission at 416 nm has been used. researchgate.net

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely available technique for the determination of PAHs, including benzo(a)pyrene. ekb.egscielo.br While GC-FID is known for its sensitivity, it can be susceptible to interference from other carbon-containing compounds in the sample. thermofisher.com

In GC-FID, after the sample is injected and the components are separated by the GC column, they are passed through a hydrogen-air flame. merel.si The combustion of organic compounds in the flame produces ions, which generate a current that is proportional to the amount of analyte present. This current is then measured and used for quantification. merel.si

For the analysis of complex samples, a thorough cleanup procedure is often necessary to remove interfering substances before GC-FID analysis. scielo.brnih.gov The identification of compounds in GC-FID is based on their retention time, which is the time it takes for a compound to travel through the column. merel.si Confirmation of the identity of a peak may require analysis by a more selective technique like GC/MS. merel.si

Table 3: GC-FID Method Parameters for Benzo(a)pyrene Analysis

ParameterDescriptionSource
ColumnA capillary column coated with a non-polar or semi-polar stationary phase, such as 5% phenyl-methyl siloxane, is commonly used. analis.com.my
Carrier GasNitrogen or helium is typically used as the carrier gas. analis.com.mygcms.cz
DetectorFlame Ionization Detector (FID). ekb.egscielo.br
QuantificationBased on the peak area or height relative to that of a standard. analis.com.my

Spectroscopic Detection and Characterization Methods

Spectroscopic techniques are indispensable for both the quantitative analysis and the fundamental characterization of benzo(a)pyrene. These methods exploit the interaction of the molecule with electromagnetic radiation.

Fluorescence Spectroscopy for Quantitative Analysis

Fluorescence spectroscopy is an exceptionally sensitive technique for the quantitative analysis of benzo(a)pyrene. nih.govbrazilianjournals.com.br Benzo(a)pyrene is a highly fluorescent molecule, meaning it absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). This property allows for its detection at very low concentrations. mdpi.com

Quantitative analysis is performed by measuring the intensity of the emitted fluorescence, which is directly proportional to the concentration of benzo(a)pyrene in the sample. scielo.br To enhance sensitivity and selectivity, various techniques can be employed, such as synchronous fluorescence spectroscopy, where both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference. brazilianjournals.com.brulpgc.es Cryogenic laser-induced fluorescence at liquid nitrogen temperatures has also been used to measure benzo(a)pyrene-DNA adducts with high sensitivity. nih.gov

Table 4: Fluorescence Spectroscopy Parameters for Benzo(a)pyrene Analysis

ParameterDescriptionSource
Excitation WavelengthTypically in the UV region, for example, 298 nm or 380 nm. mdpi.comscielo.br
Emission WavelengthIn the visible region, with characteristic peaks around 403 nm, 427 nm, and 454 nm. mdpi.com
TechniqueConventional fluorescence, synchronous fluorescence, or cryogenic laser-induced fluorescence. nih.govbrazilianjournals.com.brscielo.br
Limit of QuantificationCan reach levels as low as nanograms per liter (ng/L). For instance, a method for aqueous samples reported a quantification limit of 30 ng/L for benzo(a)pyrene. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is another important tool for the characterization and, to a lesser extent, quantification of benzo(a)pyrene. mdpi.comnih.gov This technique measures the absorption of UV and visible light by the molecule. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure.

The UV-Vis spectrum of benzo(a)pyrene exhibits several distinct absorption bands. nih.govaanda.org While UV-Vis spectroscopy is generally less sensitive and selective than fluorescence spectroscopy for quantitative analysis, it is valuable for confirming the identity of the compound and for studying its fundamental photophysical properties. mdpi.comacs.org In some applications, the UV-Vis spectrum can be used for semi-quantitative analysis of PAHs in complex mixtures by reconstructing the spectrum from the individual contributions of known PAHs. aidic.it

Table 5: UV-Vis Absorption Maxima for Benzo(a)pyrene

SolventAbsorption Maxima (nm)Source
Alcohol255, 265.5, 274, 284, 296.5, 347, 364, 384.5, 403 nih.gov
AcetonitrileBroad absorption from ~400 nm to 700 nm upon excitation. mdpi.com

Compound Names Mentioned in the Article

Acenaphthene

Acenaphthylene

Anthracene (B1667546)

Benzo(a)anthracene

Benzo(a)pyrene

Benzo(b)fluoranthene

Benzo(g,h,i)perylene

Benzo(j)fluoranthene

Benzo(k)fluoranthene

Chrysene (B1668918)

Coronene

Cyclopenta(cd)pyrene

Dibenz(a,h)anthracene

Dibenzo(a,e)pyrene

Dibenzo(a,l)pyrene

Fluoranthene

Fluorene

Indeno(1,2,3-cd)pyrene

Naphthalene (B1677914)

Perylene (B46583)

Phenanthrene (B1679779)

Pyrene (B120774)

Triphenylene

1-OHBaP

3-OHBaP

Benzo[a]pyrene-trans-9,10-dihydrodiol

Benzo[a]pyrene-r-7,t-8,c-9-tetrahydrotriol

Benzo[a]pyrene-r-7,t-8,c-9,c-10-tetrahydrotetrol

2-hydroxy-fluorene

1-hydroxypyrene (B14473)

3-hydroxy-benzo[a]pyrene

9-hydroxy-phenanthrene

Decafluorotriphenylphosphine

Helium

Nitrogen

Acetonitrile

Water

Methanol

Hexane

Dichloromethane

Acetone

Isopropanol

Benzene (B151609)

1-bromoheptane (B155011)

1,7-dibromoheptane (B124887)

Terbium(III)nitrate pentahydrate

Silica

Magnesium silicate (B1173343) hydrate (B1144303)

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for the structural analysis of benzo(a)perylene (B79391), a polycyclic aromatic hydrocarbon (PAH). These methods probe the vibrational properties of molecules, which are sensitive to minute structural changes. FTIR spectroscopy, in particular, allows for the collection of high-spectral-resolution data over a wide spectral range.

Detailed IR and Raman spectroscopic data for this compound and its mononitrated isomers have been obtained, providing crucial spectroscopic signatures for trace analysis. For instance, the IR spectra of this compound exhibit characteristic absorption peaks, such as the =C-H stretch in aromatic rings. Matrix isolation techniques have been employed to measure the mid-infrared spectra of various PAHs, including this compound and its isomer benzo[ghi]perylene (B138134). The observed band positions and relative strengths show excellent agreement with theoretical calculations, typically within 5 cm-1.

Studies have investigated the mid-IR spectroscopy of benzo[ghi]perylene containing H2O ice, which is relevant to astronomical observations. Furthermore, the ozonolysis products of PAHs, including this compound, have been assessed using FTIR, providing insights into their atmospheric transformations.

The table below summarizes key IR spectral data for this compound and related compounds.

CompoundSpectral Region (cm⁻¹)ObservationReference
This compoundNot SpecifiedDetailed IR and Raman data available.
Benzo[ghi]perylene2000-500Comparison of spectra in H2O ice and Ar matrix.
Benzo[ghi]perylene6500-450Mid-IR spectroscopy in H2O ice.
Perylene3047=C-H stretch in aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms within the molecule.

The ¹H NMR spectrum of pure this compound displays twelve distinct aromatic proton peaks in the range of 7.861 ppm to 9.253 ppm. These protons are highly deshielded due to the large anisotropic field generated by the electron cloud in the ring's π system. The interaction of this compound with other molecules, such as cucurbiturils, induces spectral shifts in the proton chemical shifts, indicating changes in the surrounding electronic or magnetic environment.

¹³C NMR spectra are also crucial for characterizing the carbon skeleton of this compound. Spectroscopic data, including NMR, have been reported for benzo[ghi]perylene, a structurally similar PAH.

The following table presents a summary of NMR data for this compound.

NucleusChemical Shift Range (ppm)Key FeatureReference
¹H7.861 - 9.253Twelve distinct aromatic proton peaks.
¹³CNot SpecifiedProvides information on the carbon skeleton.

Mass Spectrometry for Molecular Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and selective technique for the molecular identification and quantification of this compound and its metabolites. It is often coupled with chromatographic methods like gas chromatography (GC) or liquid chromatography (LC) for enhanced separation and analysis.

GC-MS has been successfully used for the rapid separation and accurate identification of this compound and its derivatives. This technique allows for the separation of various diols, tetraols, and phenols of this compound. For instance, while some phenol (B47542) isomers co-elute, others can be distinctly separated.

A bioanalytical method coupling microflow LC with hybrid quadrupole orthogonal acceleration time-of-flight mass spectrometry (Q-TOFMS) has been developed to identify and quantify benzo(a)pyrene and its hydroxy-metabolites in biological samples. This method offers high sensitivity and selectivity, with the ability to provide structural information on the metabolites. For example, the singly-charged 3-hydroxybenzo[a]pyrene metabolite ion has been observed at m/z 269.0930.

Stable isotope dilution LC-atmospheric pressure chemical ionization tandem MS has also been employed for the quantitation of benzo(a)pyrene metabolic profiles, offering a 500-fold increase in sensitivity compared to older methods. Furthermore, GC-tandem-MS (GC-MS-MS) has been utilized for the analysis of PAHs, including benzo[ghi]perylene, in complex matrices like fuel oil.

The table below highlights key findings from mass spectrometry studies on this compound.

Analytical TechniqueApplicationKey FindingReference
GC-MSIdentification of benzo(a)pyrene metabolitesSuccessful separation of diols and tetraols.
Microflow LC-Q-TOFMSQuantification of benzo(a)pyrene and its metabolites in urineFound 3.18 ng/100 mL of benzo(a)pyrene in exposed mice urine.
Stable Isotope Dilution LC-APCI-MS/MSQuantitation of B[a]P metabolic profiles500-fold increased sensitivity with a LOQ of 6 fmol for 3-OH-B[a]P.
GC-MS-MSAnalysis of PAHs in fuel oilDevelopment of a methodology for analyzing PAHs and their derivatives.

Femtosecond Electron Spectroscopy and Velocity Map Imaging

The ionization dynamics of large polycyclic aromatic hydrocarbon molecules like benzo[ghi]perylene have been investigated using femtosecond laser pulses in conjunction with velocity map imaging spectroscopy. This advanced technique provides insights into the electronic structure and ionization mechanisms of these molecules.

Studies have shown that the electron spectra of benzo[ghi]perylene, when ionized with femtosecond laser pulses, are structureless. This is in contrast to smaller PAHs like anthracene, which exhibit clear above-threshold ionization (ATI) features. The ionization mechanism for benzo[ghi]perylene is identified as a quasithermal statistical electron emission, a process previously observed for fullerenes.

Electron momentum maps of benzo[ghi]perylene have been recorded, revealing information about the angular distribution of the emitted photoelectrons. These studies have been supplemented with ion yield measurements and mass spectrometry to provide a comprehensive picture of the photoionization process.

TechniqueObservation for Benzo[ghi]peryleneInterpretationReference
Femtosecond Electron SpectroscopyStructureless electron spectraQuasithermal statistical electron emission
Velocity Map ImagingElectron momentum maps recordedProvides information on photoelectron angular distribution
Mass SpectrometryIon yield measurements performedComplements spectroscopic data for a full picture of photoionization

Diffuse Reflectance Spectroscopy and Electron Paramagnetic Resonance (EPR) Techniques

Diffuse reflectance spectroscopy and Electron Paramagnetic Resonance (EPR) are valuable techniques for studying the photochemical behavior of this compound and related PAHs, particularly when adsorbed on surfaces that model atmospheric particulate matter.

Diffuse reflectance spectra of perylene adsorbed on silica gel show changes upon irradiation, indicating photodegradation. For benzo[e]pyrene (B47544) (a structural isomer of this compound) adsorbed on silica gel and alumina, transient diffuse reflectance spectra reveal an intense band with an absorption maximum at 440 nm.

EPR spectroscopy, which detects species with unpaired electrons, has been used to investigate the photochemical transformations of PAHs. The detection of EPR spectra during the irradiation of adsorbed benzo[e]pyrene suggests the involvement of radical species in its photodegradation pathways. EPR is particularly useful for characterizing paramagnetic complexes and reactive intermediates in chemical reactions.

A correction method based on near-infrared (NIR) diffuse reflectance spectroscopy has been developed to reduce the effect of soil types on the fluorescence intensity of benzo[ghi]perylene, improving the accuracy of quantitative analysis.

TechniqueApplicationKey FindingReference
Diffuse Reflectance SpectroscopyStudy of photochemical behavior of adsorbed PAHsTransient absorption band at 440 nm for benzo[e]pyrene.
Electron Paramagnetic Resonance (EPR)Investigation of photochemical transformationsDetection of radical species during irradiation of benzo[e]pyrene.
NIR Diffuse Reflectance SpectroscopyCorrection for matrix effects in soil analysisImproved quantitative analysis of benzo[ghi]perylene in soil.

Advanced Sample Preparation and Extraction Techniques for Environmental Matrices

The accurate determination of this compound in environmental matrices such as soil, water, and dust necessitates efficient sample preparation and extraction techniques. These methods aim to isolate and concentrate the analyte from the complex sample matrix prior to instrumental analysis.

Several extraction techniques have been developed and are commonly employed for PAHs. Traditional methods include Soxhlet extraction , which uses a continuous flow of a suitable solvent, and liquid-liquid extraction (LLE) for water samples. Ultrasonic extraction , where the sample is sonicated with a solvent, is another common approach.

More modern and advanced techniques offer advantages such as reduced solvent consumption, shorter extraction times, and higher efficiency. Solid-phase extraction (SPE) is a widely used technique for preconcentrating PAHs from liquid samples, offering high analyte recovery and easy automation. Supercritical fluid extraction (SFE) utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent, allowing for precise control over the extraction process. Accelerated solvent extraction (ASE) is a newer method that uses elevated temperatures and pressures to expedite the extraction process.

The choice of extraction method often depends on the sample matrix. For instance, wet soils may require a two-

Molecular Interactions and Biotransformation of Benzo a Perylene

Enzymatic Biotransformation Pathways of Benzo(a)perylene (B79391)

The biotransformation of this compound, a ubiquitous polycyclic aromatic hydrocarbon (PAH), is a complex process mediated by a series of enzymatic reactions. These metabolic pathways are crucial in determining the toxic and carcinogenic effects of this compound. The initial activation of this compound is a necessary step for its covalent binding to cellular macromolecules like DNA, which can lead to mutations and the initiation of cancer. nih.govnih.gov Several enzyme systems are involved in these transformation processes, leading to a variety of metabolites with different biological activities.

Cytochrome P450 (CYP) Enzyme Systems in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial oxidative metabolism of this compound. nih.govnih.gov These enzymes are responsible for converting the chemically inert this compound into more reactive intermediates. Specifically, CYP1A1 and CYP1B1 are the principal enzymes involved in the bioactivation of this compound. nih.govoup.comoup.com

The metabolic process begins with the oxidation of this compound by CYP enzymes to form arene oxides, such as Benzo(a)pyrene-7,8-epoxide. oup.comnih.gov This initial epoxidation is a critical step that initiates the pathway toward the formation of carcinogenic metabolites. oup.com While CYP1A1 and CYP1B1 are highly efficient in this process, other CYP isoforms such as CYP1A2 and CYP2C19 also contribute to the metabolism of this compound, although to a lesser extent. nih.govnih.govnih.gov For instance, hepatic CYP1A1 and CYP2C19 are significant in the activation of this compound to Benzo(a)pyrene-7,8-dihydrodiol. nih.gov In contrast, the formation of Benzo(a)pyrene-3-ol, a detoxification product, is also catalyzed by several CYPs, with CYP1A1 and CYP1B1 being the most efficient. nih.gov

The expression and activity of these CYP enzymes can be induced by exposure to PAHs like this compound itself, which binds to the aryl hydrocarbon receptor (AHR). nih.govwikipedia.org This induction leads to an increased rate of this compound metabolism, which can enhance the formation of toxic metabolites and subsequent DNA adducts. nih.gov

Below is a data table summarizing the major metabolites of this compound formed by various human CYP enzymes.

MetaboliteMajor Contributing CYP EnzymesRole in Carcinogenesis
Benzo(a)pyrene-7,8-dihydrodiolCYP1A1, CYP1B1, CYP2C19Intermediate in the formation of the ultimate carcinogen, BPDE. nih.gov
Benzo(a)pyrene-9-olCYP2C19, CYP3A4, CYP1A1Intermediate in DNA adduct formation. nih.gov
Benzo(a)pyrene-3-olCYP3A4, CYP1A1, CYP2C19Considered a detoxification product. nih.gov
Benzo(a)pyrene-quinonesCYP1A1, CYP1B1Can generate reactive oxygen species. oup.com

Epoxide Hydrolase Activity in Metabolic Cascades

Following the initial oxidation by CYP enzymes, the resulting epoxides are substrates for microsomal epoxide hydrolase (mEH). oup.comnih.gov This enzyme catalyzes the hydrolysis of the epoxide ring, a critical step in the metabolic cascade of this compound. oup.com Specifically, mEH converts Benzo(a)pyrene-7,8-epoxide to (−)-Benzo(a)pyrene-trans-7,8-dihydrodiol (7,8-diol). oup.comoup.com

Peroxidase-Catalyzed Oxidation Mechanisms

In addition to CYP-mediated oxidation, peroxidases can also catalyze the oxidation of this compound. nih.govnih.gov Enzymes such as prostaglandin-H synthase can oxidize this compound, contributing to its metabolic activation. nih.gov Peroxidases can mediate the co-oxidation of this compound and its metabolites. For example, phenolic metabolites of this compound can enhance the peroxidase-mediated formation of glutathione conjugates of Benzo(a)pyrene-7,8-dihydrodiol, suggesting a potential detoxification pathway. nih.gov

This pathway involves the oxidation of glutathione (GSH) by peroxidases to a thiyl radical, which can then react with metabolites like Benzo(a)pyrene-7,8-dihydrodiol to form GSH conjugates. nih.gov This interaction between peroxidase and cytochrome P450 systems may play a role in the detoxification of carcinogenic PAH dihydrodiols. nih.gov

Comparative Analysis of Diolepoxide and Radical-Cation Mechanisms

Two primary mechanisms have been proposed for the metabolic activation of this compound leading to DNA adduct formation: the diolepoxide pathway and the radical-cation pathway.

The diolepoxide mechanism is the most well-established pathway for this compound carcinogenesis. nih.gov It involves the enzymatic conversion of this compound to a highly reactive diol epoxide. oup.com This multi-step process begins with the CYP-catalyzed formation of Benzo(a)pyrene-7,8-epoxide, followed by hydrolysis by epoxide hydrolase to Benzo(a)pyrene-7,8-dihydrodiol. oup.comwikipedia.org This dihydrodiol is then further oxidized by CYP enzymes to form the ultimate carcinogen, (+)-Benzo(a)pyrene-r-7,t-8-dihydrodiol-t-9,10-epoxide (BPDE). oup.comwikipedia.org BPDE is a highly reactive electrophile that can covalently bind to the nucleophilic sites in DNA, particularly the N2 position of guanine, forming bulky adducts. nih.govwikipedia.orgresearchgate.net

The radical-cation mechanism represents an alternative pathway for this compound activation. This mechanism involves the one-electron oxidation of this compound by enzymes like cytochrome P450 or peroxidases to form a radical cation. nih.govnih.gov This radical cation is a reactive species that can directly react with DNA. nih.gov The charge in the this compound radical cation is primarily localized at the C-6 position, which is the site of reaction with nucleophiles, including DNA bases. nih.gov This reaction can lead to the formation of depurinating adducts, such as BP-6-C8Gua. nih.gov

MechanismKey EnzymesReactive IntermediatePrimary DNA Adducts
DiolepoxideCYP1A1, CYP1B1, Epoxide HydrolaseBenzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE)Stable adducts at the N2 position of guanine. nih.govwikipedia.org
Radical-CationCytochrome P450, PeroxidasesThis compound radical cationDepurinating adducts, e.g., BP-6-C8Gua. nih.gov

Quinone-Mediated Biotransformation Routes

Another significant biotransformation pathway for this compound involves the formation of quinones. oup.comnih.gov this compound can be metabolized to various quinones, such as Benzo(a)pyrene-1,6-dione, Benzo(a)pyrene-3,6-dione, and Benzo(a)pyrene-6,12-dione. nih.govnih.gov The formation of these quinones can occur through the oxidation of phenolic metabolites or via the radical cation intermediate. nih.govnih.gov

This compound-quinones are redox-active molecules that can participate in futile redox cycling. nih.gov This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then be re-oxidized back to the quinone by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anion radicals. nih.govmdpi.com The production of ROS can lead to oxidative stress, causing damage to cellular components, including DNA, lipids, and proteins. nih.gov For instance, the metabolism of Benzo(a)pyrene-7,8-dihydrodiol can lead to the formation of Benzo(a)pyrene-7,8-dione, which contributes to the radical mechanism through the generation of ROS. nih.gov The photochemical production of quinones is also a proposed mechanism for the phototoxicity of this compound. nih.gov

Formation of Biologically Relevant Metabolites and Molecular Adducts

The enzymatic biotransformation of this compound results in the formation of a diverse array of metabolites, some of which are highly reactive and can form covalent adducts with cellular macromolecules. The formation of these adducts, particularly with DNA, is a critical event in the initiation of chemical carcinogenesis. nih.govnih.gov

The ultimate carcinogenic metabolite of this compound is widely considered to be (+)-Benzo(a)pyrene-r-7,t-8-dihydrodiol-t-9,10-epoxide (BPDE). nih.govwikipedia.org This diol epoxide is highly electrophilic and readily reacts with nucleophilic sites on DNA bases. wikipedia.orgresearchgate.net The primary target for BPDE adduction is the exocyclic amino group (N2) of guanine. nih.govwikipedia.org The formation of these bulky BPDE-DNA adducts distorts the DNA double helix, which can interfere with normal DNA replication and transcription, leading to mutations if not repaired. wikipedia.orgresearchgate.net

In addition to stable adducts, the radical-cation pathway can lead to the formation of unstable, or depurinating, adducts. nih.govnih.gov These adducts can be lost from the DNA backbone, creating an apurinic site, which can also be mutagenic if not properly repaired. nih.gov

The table below summarizes the key biologically relevant metabolites and the types of molecular adducts they form.

Metabolite/IntermediateAdduct TypeTarget MacromoleculeSignificance
(+)-Benzo(a)pyrene-r-7,t-8-dihydrodiol-t-9,10-epoxide (BPDE)Covalent, stable adductsDNA (primarily N2 of guanine)Mutagenic, considered the ultimate carcinogen. nih.govnih.govwikipedia.org
This compound radical cationCovalent, depurinating adductsDNA (e.g., C8 of guanine)Mutagenic through the formation of apurinic sites. nih.gov
This compound-quinones-Induce oxidative damage via ROSCan cause indirect DNA damage and cellular toxicity. nih.gov

Dihydrodiol and Diolepoxide Metabolite Characterization

The metabolic activation of this compound, a procarcinogen, is a critical process that converts it into highly reactive intermediates capable of binding to cellular macromolecules like DNA. This biotransformation is primarily carried out by a series of enzymatic reactions involving cytochrome P450 (CYP) enzymes and epoxide hydrolase. The initial step in this metabolic cascade is the oxidation of the this compound molecule by CYP enzymes, particularly CYP1A1 and CYP1B1, to form various epoxide metabolites. One of the key products of this initial oxidation is (+)-benzo[a]pyrene-7,8-epoxide. wikipedia.org

This epoxide is then hydrated by the enzyme epoxide hydrolase, which opens the epoxide ring to yield (−)-benzo[a]pyrene-7,8-dihydrodiol. wikipedia.org This dihydrodiol metabolite is a crucial intermediate in the pathway leading to the ultimate carcinogenic form of this compound. Further metabolic activity by CYP enzymes, again primarily CYP1A1, oxidizes the (−)-benzo[a]pyrene-7,8-dihydrodiol at the 9,10-double bond. wikipedia.org This second oxidation step results in the formation of the ultimate carcinogen, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). wikipedia.orgresearchgate.net

BPDE exists as two diastereoisomers, anti- and syn-BPDE, each of which can be resolved into (+)- and (−)-enantiomers. nih.gov The (+)-anti-BPDE isomer is recognized as having the highest tumorigenicity in vivo. nih.gov The characterization of these metabolites is often performed using techniques such as high-pressure liquid chromatography (HPLC), which allows for the separation and quantification of the different metabolic products. researchgate.netnih.gov Studies in freshly isolated human hair follicles have demonstrated the formation of both phenolic and dihydrodiol metabolites of this compound, indicating that these metabolic pathways are active in human tissues. nih.gov Interestingly, the interindividual variation in the formation of phenolic metabolites was found to be greater than that for dihydrodiol metabolites, and no correlation was observed between the amounts of the two types of metabolites formed. nih.gov

The following table summarizes the key metabolites involved in the activation of this compound.

MetabolitePrecursorKey Enzyme(s)Role
(+)-Benzo[a]pyrene-7,8-epoxideThis compoundCytochrome P450 1A1Initial oxidation product
(−)-Benzo[a]pyrene-7,8-dihydrodiol(+)-Benzo[a]pyrene-7,8-epoxideEpoxide hydrolaseIntermediate metabolite
(+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE)(−)-Benzo[a]pyrene-7,8-dihydrodiolCytochrome P450 1A1Ultimate carcinogen

Mechanisms of DNA Adduct Formation (e.g., BPDE-DNA, BPQ-DNA Adducts)

The carcinogenicity of this compound is primarily attributed to the covalent binding of its reactive metabolites to DNA, forming DNA adducts. nih.gov These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired. wikipedia.org The most widely studied and accepted mechanism of DNA adduct formation involves the diol epoxide pathway.

The ultimate carcinogenic metabolite, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), is a highly electrophilic molecule that can react with nucleophilic sites in DNA. wikipedia.org BPDE intercalates into the DNA structure and forms a covalent bond, most commonly with the N2 position of guanine bases. wikipedia.orgnih.gov This results in the formation of a bulky BPDE-DNA adduct. wikipedia.org The formation of these adducts has been demonstrated in various experimental systems, including in human white blood cells of individuals exposed to this compound from occupational sources or tobacco smoke. aacrjournals.org The presence of BPDE-DNA adducts is considered a biomarker of exposure to this compound and its metabolic activation. iarc.fr

Another proposed pathway for the metabolic activation of this compound involves the formation of benzo[a]pyrene-7,8-quinone (BPQ) through the oxidation of benzo[a]pyrene-7,8-diol, a reaction mediated by the aldo-keto reductase superfamily. nih.gov It has been suggested that BPQ can form covalent DNA adducts or generate reactive oxygen species (ROS) that can damage DNA. researchgate.net However, the role of stable BPQ-DNA adducts in this compound-induced carcinogenesis is less clear and somewhat controversial. Some studies have indicated that BPQ does not form stable covalent DNA adducts in the lungs or livers of mice under certain experimental conditions. researchgate.net There is, however, evidence to suggest that the BPQ pathway may operate in human lungs, leading to ROS-mediated genotoxicity. nih.gov

The table below outlines the primary types of DNA adducts formed from this compound metabolites.

Adduct TypeReactive MetabolitePrimary DNA TargetSignificance
BPDE-DNA(+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE)N2 of GuanineMajor mutagenic lesion, strongly linked to cancer initiation. wikipedia.orgnih.gov
BPQ-DNA (and ROS-mediated damage)Benzo[a]pyrene-7,8-quinone (BPQ)Various DNA basesRole in carcinogenesis is debated; may contribute through oxidative stress. nih.govresearchgate.net

Role of Aryl Hydrocarbon Receptor (AhR) in Mediating Molecular Interactions

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating the molecular interactions and toxicological effects of this compound. nih.govnih.gov this compound is a classic exogenous ligand for the AhR. nih.gov In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins. nih.gov

Upon binding of this compound to the AhR, the receptor-ligand complex undergoes a conformational change and translocates to the nucleus. wikipedia.org In the nucleus, it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT). nih.gov This heterodimeric complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes. wikipedia.org

The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes. wikipedia.orgnih.gov A key target gene is CYP1A1, which, as previously discussed, is crucial for the metabolic activation of this compound. wikipedia.org Therefore, by activating the AhR, this compound induces the expression of the very enzyme that metabolizes it into its ultimate carcinogenic form. This process is a form of auto-induction. The AhR also regulates the expression of other enzymes involved in xenobiotic metabolism, such as CYP1B1 and epoxide hydrolase. researchgate.net The activation of the AhR signaling pathway is thus a critical initial step in the chain of events leading to this compound-induced toxicity and carcinogenicity.

Comparative Biotransformation Studies Across Diverse Organisms

The biotransformation of this compound varies significantly across different organisms, which can influence their susceptibility to its carcinogenic effects. Comparative studies have provided valuable insights into these species-specific differences in metabolism.

Studies on algal species have also demonstrated diverse metabolic capabilities. Certain green algae, such as Selenastrum capricornutum, Scenedesmus acutus, and Ankistrodesmus braunii, have been shown to almost completely metabolize this compound to dihydrodiols. nih.gov In contrast, other algal species, including the green alga Chlamydomonas reinhardtii, the yellow alga Ochromonas malhamensis, and the blue-green alga Anabaena flosaquae, did not metabolize this compound to any significant extent. nih.gov

Bacteria also exhibit the ability to degrade this compound. For example, Pannonibacter sp. JPA3, a strain isolated from the production water of an oil well, was capable of removing 80% of this compound from a culture medium. rsc.org The identified metabolites in this bacterial degradation pathway included benzo[a]pyrene-4,5-dihydrodiol, suggesting an initial oxidation at the C4-C5 positions. rsc.org

This comparative data highlights the variability in metabolic pathways and efficiencies across different phyla, which is crucial for understanding the environmental fate of this compound and the differential susceptibility of various organisms to its toxic effects.

The following table provides a summary of comparative biotransformation findings.

OrganismKey Metabolic FindingsReference
English sole (fish)Higher hepatic DNA binding of metabolites compared to flounder and rats. nih.gov nih.gov
Starry flounder (fish)Lower hepatic DNA binding of metabolites compared to English sole. nih.gov nih.gov
Sprague-Dawley ratSubstantially lower hepatic DNA binding of metabolites compared to fish species; higher overall rate of metabolism. nih.gov nih.gov
Selenastrum capricornutum (green alga)Almost complete metabolism of this compound to dihydrodiols. nih.gov nih.gov
Chlamydomonas reinhardtii (green alga)No significant metabolism of this compound observed. nih.gov nih.gov
Pannonibacter sp. JPA3 (bacterium)Capable of significant degradation of this compound, with initial oxidation at the C4-C5 positions. rsc.org rsc.org

Theoretical and Computational Chemistry Approaches to Benzo a Perylene

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to predict the electronic structure and properties of molecules. These calculations are crucial for understanding the fundamental processes that govern the fate and effects of benzo(a)perylene (B79391).

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to elucidate the complex reaction mechanisms involved in the degradation of this compound.

Detailed DFT calculations have been employed to map out the degradation pathways of BaP initiated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂) in aqueous solutions. nih.gov Studies have predicted that the C6 position of BaP is the most favorable site for an attack by an •OH radical. nih.gov The degradation process is complex, involving multiple elementary reactions such as radical addition, H-abstraction, and H-shifts. nih.gov For instance, the degradation of BaP to its quinone forms, such as BaP-1,6-quinone, BaP-3,6-quinone, BaP-4,6-quinone, and BaP-6,12-quinone, proceeds through a series of steps. nih.gov These calculations have also highlighted the role of water molecules in promoting certain reaction steps, like the 1,3 H-shift, by lowering the activation energy barrier. nih.gov

Furthermore, DFT has been used to explore the formation mechanisms of BaP from smaller polycyclic aromatic hydrocarbons (PAHs) like chrysene (B1668918) and benzo(a)anthracene through mechanisms such as methyl addition/cyclization (MAC). semanticscholar.org These computational studies help in understanding the thermodynamics and kinetics of BaP formation during processes like incomplete combustion. semanticscholar.org The insights gained from DFT are crucial for predicting the environmental fate of BaP and for developing effective degradation strategies. nih.gov

Table 1: Key Findings from DFT Studies on BaP Degradation

Aspect Studied Key Findings References
Initial Reaction Site The C6 atom is the most reactive site for •OH radical attack. nih.gov
Degradation Products Main products include BaP-1,6-quinone, BaP-3,6-quinone, BaP-4,6-quinone, and BaP-6,12-quinone. nih.gov
Reaction Intermediates •OH and HO₂ are key intermediate radical species. nih.gov
Role of Water Water molecules can act as a bridge to lower reaction barriers for H-shift reactions. nih.gov

| Formation Pathways | Investigated formation from chrysene and benzo(a)anthracene via the methyl addition/cyclization (MAC) mechanism. | semanticscholar.org |

Time-Dependent Density-Functional Response Theory (TD-DFRT), often referred to as TD-DFT, is an extension of DFT used to calculate excited state properties, such as absorption and emission spectra. aip.orgunige.ch This method is invaluable for assigning the transitions observed in the experimental spectra of molecules like this compound and its isomer, benzo[g,h,i]perylene. aip.orgastrochem.orgaip.org

For the related compound benzo[g,h,i]perylene, TD-DFRT calculations have been instrumental in assigning the observed electronic transitions in its absorption and emission spectra. aip.orgunige.ch These theoretical calculations provide support for the tentative assignment of observed transitions, including phosphorescence in the red region of the spectrum. aip.orgunige.ch However, the accuracy of different functionals within TD-DFT can vary. For example, some calculations initially predicted the wrong symmetry for the first excited state (S1) of benzo[g,h,i]perylene, though newer approaches within TD-DFT have corrected this. astrochem.orgaip.org The comparison between TD-DFT calculations and experimental spectra recorded in supersonic jets and rare gas matrices helps refine our understanding of the photophysical properties of these large PAHs. astrochem.orgaip.org

Table 2: Application of TD-DFT in Spectroscopic Analysis of Benzo-fused Perylenes

Molecule Spectroscopic Feature TD-DFT Contribution References
Benzo[g,h,i]perylene Absorption & Emission Spectra Assignment of observed electronic transitions. aip.orgunige.ch
Benzo[g,h,i]perylene Phosphorescence Supported the assignment of sharp phosphorescence in the red. aip.orgunige.ch

Molecular Dynamics and Docking Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the physical movements of atoms and molecules and to predict the preferred orientation of one molecule when bound to a second. These methods are particularly useful for investigating the interactions between this compound and enzymes involved in its metabolism and degradation.

Inverse molecular docking has been used to identify potential human target proteins for BaP. mdpi.com Subsequent MD simulations confirmed that BaP forms stable complexes with proteins such as LXR-β, HSP90α, HSP90β, and AKT1, primarily through hydrophobic and π-stacking interactions. mdpi.com Due to its structure, BaP cannot form hydrogen bonds, making these non-covalent interactions crucial for its binding affinity. mdpi.com

In the context of bioremediation, molecular docking has been used to study the interaction of BaP with bacterial dioxygenase enzymes, which are key to its degradation. jocpr.com For example, studies have shown that dioxygenase from Rhodococcus opacus can effectively bind BaP, suggesting its potential use in breaking down this pollutant. jocpr.com Docking scores for BaP with naphthalene (B1677914) dioxygenase from Pseudomonas sp. C18 were found to be favorable (-9.9 kcal/mol), indicating that the enzyme's binding site is large enough to accommodate the five-ring structure of BaP. mdpi.com MD simulations can further reveal structural modifications in enzymes upon BaP binding, as shown in studies with bovine liver catalase, where BaP was found to bind near the active site, altering the enzyme's conformation and inhibiting its activity. researchgate.net

Computational Modeling of Environmental Fate and Transport Processes

Computational models are essential for predicting how chemicals like this compound move and persist in the environment. Multimedia fugacity models are a common tool for this purpose. These models divide the environment into compartments (air, water, soil, sediment) and use the chemical's properties to predict its partitioning, transport, and transformation. maxwellsci.com

Level I, II, and III fugacity models provide increasing levels of detail. maxwellsci.com Level I calculations determine the equilibrium distribution, showing that BaP predominantly partitions into soil and sediment. maxwellsci.comresearchgate.net Level II models add reaction and advection processes, revealing that reaction in soil is a major loss route for BaP. maxwellsci.com Level III models, which are the most widely used, consider inter-media transport, providing a more dynamic picture of the chemical's fate. maxwellsci.com For BaP, these models show a net transfer from air to soil and water, and from water to sediment. maxwellsci.com

Spatially explicit multimedia fate models, such as SESAMe v3.0, have been developed to predict environmental concentrations of BaP on a regional scale, for example, in China, using atmospheric emission inventories. researchgate.net These models perform well in predicting concentrations across different media and can be used to explore the impact of future emission reduction scenarios. researchgate.net

Kinetic and Thermodynamic Analysis of Formation and Degradation Pathways

Understanding the kinetics and thermodynamics of this compound's formation and degradation is critical for assessing its environmental impact and persistence. Computational chemistry provides a means to explore the energy landscapes of these reaction pathways.

The formation of BaP from smaller PAHs like benzo(a)anthracene and chrysene has been investigated using DFT to determine the energetics of the reaction pathways. semanticscholar.org These studies show that the formation routes have similar energy profiles, providing insight into the conditions that favor BaP creation during combustion. semanticscholar.org

On the degradation side, kinetic analysis of bioremediation processes in soil has shown that the degradation of PAHs, including BaP, often follows complex kinetics, characterized by an initial phase of rapid degradation followed by a much slower phase. researchgate.net Degradation rate constants can be determined by fitting experimental data to kinetic models, such as single or coupled first-order equations. researchgate.net For BaP degradation by Pseudomonas strains, the process was found to follow first-order kinetics at lower concentrations and second-order kinetics at higher concentrations, with concentrations above 75 mg/L showing an inhibitory effect on microbial growth. nih.gov Computational studies on the degradation of BaP by catalysts like Mn-corrolazine have explored the activation energies of different reaction steps, revealing high energy barriers that can be potentially lowered by applying an external electric field. nih.gov

Bioinformatics and 'Omics' Approaches in Degradation Research

The fields of bioinformatics and "omics" (genomics, transcriptomics, proteomics) are revolutionizing the study of microbial degradation of pollutants like this compound. These approaches allow for a comprehensive understanding of the genetic and molecular basis of bioremediation. mdpi.comnih.gov

While much research has focused on the degradation of simpler PAHs, the biodegradation of the more stable, five-ring BaP is less understood. mdpi.comnih.govrepec.org 'Omics' approaches are being proposed and utilized to fill these knowledge gaps. mdpi.comnih.gov For example, a multi-omics study on the fungus Trametes versicolor used transcriptomics and proteomics to identify specific laccase enzymes that are expressed in response to BaP. frontiersin.org This research revealed that different laccase genes are regulated and expressed distinctly, providing a deeper understanding of the enzymatic machinery involved in BaP degradation. frontiersin.org

Similarly, transcriptome profiling of the bacterium Pantoea dispersa MSC14 showed how the addition of a biostimulant (sodium gluconate) enhanced BaP degradation. mdpi.com The analysis revealed the upregulation of genes related to quorum sensing, chemotaxis, and flagellar systems, providing molecular insights into how the bacterium responds to and metabolizes BaP more efficiently. mdpi.com These 'omics'-based studies are crucial for identifying key enzymes and metabolic pathways, which can then be harnessed for more effective bioremediation strategies, such as bioaugmentation, where active microorganisms are added to a contaminated site. mdpi.comresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Benzo[g,h,i]perylene
Benzo(a)anthracene
Chrysene
Naphthalene
Pyrene (B120774)
Phenanthrene (B1679779)
Anthracene (B1667546)
Fluoranthene
Indeno(1,2,3-cd)pyrene
Dibenzo(a,h)anthracene
Benzo[k]fluoranthene
Benzo[b]fluoranthene
Benzo(a)pyrene-1,6-quinone
Benzo(a)pyrene-3,6-quinone
Benzo(a)pyrene-4,5-dione
Benzo(a)pyrene-4,6-quinone
Benzo(a)pyrene-6,12-quinone
Salicylic (B10762653) acid
Oxalic acid
Sodium gluconate
Toluene
Benzene (B151609)
Hydroxybenzo[a]pyrene
Dihydroxy-pyrene

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Benzo[ghi]perylene (BghiP) in environmental samples, and how can cross-contamination be minimized?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a reversed-phase C18 column (e.g., 5C18-AR-II) and fluorescence detection for sensitivity . Gas chromatography (GC) coupled with mass spectrometry (MS) is also effective for separating BghiP from co-eluting PAHs in complex matrices . To minimize contamination:

  • Employ vacuum cleanup with HEPA filters to avoid aerosolization .
  • Use isotopically labeled internal standards (e.g., Benzo[ghi]perylene-d12) to correct for matrix effects .

Q. What are the primary environmental and health risks associated with Benzo[ghi]perylene exposure?

  • Key Findings :

  • BghiP is highly persistent in aquatic systems, adsorbing to sediments and bioaccumulating in organisms . It is classified as very toxic to aquatic life (EC50 < 0.1 mg/L) .
  • While BghiP itself shows weak direct carcinogenicity in animal models, it potentiates the carcinogenic effects of co-occurring PAHs like Benzo[a]pyrene (BaP) via metabolic synergism .
  • Occupational exposure risks include reproductive toxicity; monitoring fertility parameters in exposed populations is advised .

Advanced Research Questions

Q. How can experimental designs address contradictions in BghiP’s carcinogenicity data across studies?

  • Analysis Framework :

  • Dose-Response Relationships : Many studies showing negative results used isolated BghiP exposures, whereas co-exposure with BaP in mouse skin models increased tumor incidence by 40% . Prioritize combinatorial PAH exposure models.
  • Metabolic Activation : BghiP’s 3,4-oxide and 3,4,11,12-bisoxide metabolites are genotoxic but require cytochrome P450 enzymes for activation. Use liver S9 fractions or in vitro metabolic systems to replicate human biotransformation pathways .

Q. What optimization strategies enhance BghiP biodegradation in contaminated environments?

  • Methodological Approach :

  • Yeast Consortium + Nanoparticles : A Candida-Rhodotorula consortium achieved 85% BghiP degradation in 14 days when supplemented with ZnO nanoparticles (50 mg/L), which increased microbial membrane permeability. Box-Behnken design identified optimal conditions: pH 6.5, 30°C, and 1.5% biosurfactant .
  • Enzyme Profiling : Monitor lignin peroxidase and laccase activity during degradation; these enzymes cleave aromatic rings via oxidative mechanisms .

Q. How can researchers evaluate BghiP’s synergistic effects with metal(loid)s in developmental toxicity studies?

  • Experimental Design :

  • Case-Control Cohorts : In a Northern China study, maternal co-exposure to BghiP and arsenic increased neural tube defect risk by 3.2-fold compared to single exposures. Use logistic regression models adjusted for PAH-metal interaction terms .
  • Biomarker Integration : Measure PAH-DNA adducts (e.g., 8-OHdG) and metallothionein levels in placental tissue to quantify combined oxidative stress .

Methodological Resources

  • Data Repositories : NIST Chemistry WebBook provides GC retention indices and mass spectra for BghiP validation .
  • Toxicity Assessments : Follow EPA IRIS protocols for systematic literature reviews, including pre- and post-peer-review search strategies (e.g., HERO database updates) .
  • Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions on BghiP’s environmental health impacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.